![molecular formula C25H35FN6S B545671 n-(3-(1-(2-(Benzylamino)-1-methylethyl)-3-(2-(3-fluorophenyl)ethyl)-2-thioxoimidazolidin-4-yl)propyl)guanidine](/img/structure/B545671.png)
n-(3-(1-(2-(Benzylamino)-1-methylethyl)-3-(2-(3-fluorophenyl)ethyl)-2-thioxoimidazolidin-4-yl)propyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TPI 1361-17 is a melanin-concentrating hormone (MCH) is a hypothalamic neuropeptide that acts on the MCH1 receptor.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
N-(3-(1-(2-(Benzylamino)-1-methylethyl)-3-(2-(3-fluorophenyl)ethyl)-2-thioxoimidazolidin-4-yl)propyl)guanidine and its derivatives have been explored for their potential antibacterial and antifungal activities. Patel and Patel (2017) synthesized various derivatives of this compound, which exhibited significant antimicrobial activity against bacterial and fungal strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus Clavatus. This suggests its potential use in developing new antimicrobial agents (Patel & Patel, 2017).
Anti-inflammatory Activity
Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which includes a similar structure to the queried compound. Some derivatives showed significant anti-inflammatory activity, suggesting potential applications in anti-inflammatory drugs (Sunder & Maleraju, 2013).
Synthesis of Guanidine Derivative for Research
Balewski and Kornicka (2021) worked on synthesizing a guanidine derivative similar to the queried compound for research purposes. The synthesis process and characterization of these compounds are important for understanding their potential applications in various fields of scientific research (Balewski & Kornicka, 2021).
Potential in Anticancer and Antiviral Research
Mahajan et al. (2012) synthesized compounds related to the queried compound and tested them for their anti-HIV effects. Although they did not show specific anti-HIV activity, the process of synthesizing and testing these compounds contributes to the broader research in antiviral and anticancer fields (Mahajan, Chikhalia, Pannecouque, & De Clercq, 2012).
Synthesis for Potential Neuroblastoma Imaging Agents
Hadrich et al. (1999) conducted research on synthesizing fluorescent compounds structurally related to guanidine derivatives, aiming to develop potential imaging agents for neuroblastoma, a type of cancer. This indicates potential applications in medical imaging and cancer diagnosis (Hadrich, Berthold, Steckhan, & Bönisch, 1999).
Antithrombotic Treatment Potential
Hayashi et al. (1998) synthesized compounds including trisubstituted beta-amino acid derivatives and a substituted benzamidine structure, related to the queried compound, which showed potent and orally active fibrinogen receptor antagonist activity. This suggests potential use in antithrombotic treatments (Hayashi et al., 1998).
Eigenschaften
Produktname |
n-(3-(1-(2-(Benzylamino)-1-methylethyl)-3-(2-(3-fluorophenyl)ethyl)-2-thioxoimidazolidin-4-yl)propyl)guanidine |
---|---|
Molekularformel |
C25H35FN6S |
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
2-[3-[(4S)-3-[2-(3-fluorophenyl)ethyl]-1-[(2S)-1-(phenylmethylamino)propan-2-yl]-2-sulfanylideneimidazolidin-4-yl]propyl]guanidine |
InChI |
InChI=1S/C25H35FN6S/c1-19(16-29-17-21-7-3-2-4-8-21)32-18-23(11-6-13-30-24(27)28)31(25(32)33)14-12-20-9-5-10-22(26)15-20/h2-5,7-10,15,19,23,29H,6,11-14,16-18H2,1H3,(H4,27,28,30)/t19-,23-/m0/s1 |
InChI-Schlüssel |
DSJVYEAOYVHUJW-CVDCTZTESA-N |
Isomerische SMILES |
C[C@@H](CNCC1=CC=CC=C1)N2C[C@@H](N(C2=S)CCC3=CC(=CC=C3)F)CCCN=C(N)N |
SMILES |
N/C(N)=N\CCC[C@@H](CN1[C@@H](C)CNCC2=CC=CC=C2)N(CCC3=CC=CC(F)=C3)C1=S |
Kanonische SMILES |
CC(CNCC1=CC=CC=C1)N2CC(N(C2=S)CCC3=CC(=CC=C3)F)CCCN=C(N)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-(3-(1-(2-(benzylamino)-1-methylethyl)-3-(2-(3-fluorophenyl)ethyl)-2-thioxoimidazolidin-4-yl)propyl)guanidine TPI 1361-17 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.